molecular formula C23H26N2O6 B2555529 2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione CAS No. 357435-72-4

2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione

Cat. No.: B2555529
CAS No.: 357435-72-4
M. Wt: 426.469
InChI Key: PUGCSAAEJAJZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione is a structurally complex diketone derivative featuring dual ethoxycarbonyl-aminated substituents on the central ethyl-bearing carbon. This compound’s core structure consists of a propane-1,3-dione backbone substituted with two phenyl groups and a branched ethyl-amine moiety modified by ethoxycarbonyl groups.

Properties

IUPAC Name

ethyl N-(2-benzoyl-1-oxo-1-phenylbutan-2-yl)-N-(ethoxycarbonylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-4-23(19(26)17-13-9-7-10-14-17,20(27)18-15-11-8-12-16-18)25(22(29)31-6-3)24-21(28)30-5-2/h7-16H,4-6H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGCSAAEJAJZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)N(C(=O)OCC)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with aniline derivatives under controlled conditions to form the intermediate compounds. These intermediates are then subjected to further reactions involving ethoxycarbonylation and amination to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of similar structures often exhibit anti-inflammatory and anticancer properties.

Synthesis of Novel Compounds

Due to its unique functional groups, 2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione can serve as a precursor in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows for the development of new materials with specific properties tailored for particular applications.

Catalysis

The compound's structure may enable it to act as a catalyst in certain chemical reactions, particularly those involving carbon-carbon bond formation. This application is significant in organic synthesis where efficient and selective reactions are required.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of derivatives based on similar structures to this compound. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Synthesis of Bioactive Molecules

In another research effort, scientists utilized this compound as a building block for synthesizing bioactive molecules. The study demonstrated that modifications to the ethoxycarbonyl group enhanced the biological activity of the resulting compounds, leading to improved efficacy in biological assays.

Mechanism of Action

The mechanism of action of 2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues:

5,7-Dihydroxy-3-(2-cyano-2-ethoxycarbonyl ethenyl)amino-2H-1-benzopyran-2-one (12b) Core Structure: Benzopyran-2-one with cyano-ethoxycarbonyl substituents. Key Differences: The absence of a propane-1,3-dione backbone and phenyl groups distinguishes it from the target compound. The cyano group introduces additional polarity, which may influence solubility and reactivity .

7,7-Dimethyl-5-Oxo-3-(2-cyano-2-ethoxycarbonyl ethenyl)amino-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one (13b) Core Structure: Cyclohexane-fused benzopyran-2-one with dimethyl substituents. Key Differences: The cyclic diketone framework and dimethyl groups enhance steric hindrance compared to the target compound’s linear propane-1,3-dione and ethyl substituent .

(2S)-2-[[(1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]propanoic Acid () Core Structure: Propanoic acid with ethoxycarbonyl-amine and cyclohexyl branches.

Observations :

  • High-yield synthesis (e.g., 96% for 13b) is achievable with cyclic diketones due to favorable steric and electronic environments .
  • Ethoxycarbonyl-amine groups in the target compound may necessitate protective-group strategies to prevent undesired side reactions during synthesis.

Physicochemical Properties

Property Target Compound (Hypothetical) 13b () Spirapril Impurity C ()
Solubility Low (predicted, due to phenyl groups) Moderate (polar benzopyranone core) High (carboxylic acid group)
Melting Point Likely >200°C 234–235 Not reported
Reactivity Susceptible to nucleophilic attack at carbonyl Stable under reflux conditions Acid-labile (ester hydrolysis)

Key Insights :

  • The diphenyl groups in the target compound likely reduce solubility in polar solvents, contrasting with the more soluble benzopyran-2-one derivatives .
  • Ethyl and ethoxycarbonyl substituents may enhance thermal stability, as seen in 13b’s high melting point .

Biological Activity

The compound 2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione , identified by CAS number 357435-72-4 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Chemical NameThis compound
Molecular FormulaC23H26N2O6
Molecular Weight426.46 g/mol
CAS Number357435-72-4

This compound features a complex structure that includes ethoxycarbonyl and diphenyl groups, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that similar diphenylpropane derivatives possess inhibitory effects against a range of pathogenic bacteria and fungi. In vitro tests revealed that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. Preliminary studies indicate that This compound may inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. This inhibition could potentially lead to anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

Study 1: Antitumor Efficacy

In a controlled laboratory setting, the efficacy of similar compounds was tested on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations. The study concluded that the introduction of ethoxycarbonyl groups enhances the antitumor properties of diphenyl derivatives .

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various diphenylpropane derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione?

Methodological Answer:
The synthesis of this compound likely involves multi-step processes, including:

  • Core formation : Construct the 1,3-diphenylpropane-1,3-dione backbone via Claisen-Schmidt condensation or Friedel-Crafts acylation of appropriate precursors (e.g., benzophenone derivatives) .
  • Functionalization : Introduce the ethoxycarbonylamino groups through nucleophilic substitution or coupling reactions. Ethoxycarbonyl isocyanate (or similar reagents) may react with amine intermediates derived from the dione core .
  • Protection/Deprotection : Use temporary protecting groups (e.g., tert-butoxycarbonyl, BOC) to prevent undesired side reactions during synthesis .
    Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize hydrolysis of ethoxycarbonyl groups. Example 3 in demonstrates the use of ethanol and HCl for stabilizing intermediates .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of ethyl, phenyl, and ethoxycarbonyl groups. Coupling patterns in the aromatic region will verify substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., FAB-MS or ESI-MS) validates molecular weight (e.g., observed m/z 448 in Example 3 of ) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the dione core and substituent orientation .
  • HPLC/GC : Monitor purity, especially for byproducts like hydrolyzed ethoxycarbonyl derivatives .

Basic: How do storage conditions affect the compound’s stability in laboratory settings?

Methodological Answer:

  • Moisture Sensitivity : Ethoxycarbonyl groups are prone to hydrolysis. Store under inert gas (N2_2/Ar) in anhydrous solvents (e.g., THF, DCM) at −20°C .
  • Light Sensitivity : The conjugated dione system may undergo photodegradation. Use amber glassware and avoid UV exposure .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. recommends handling at room temperature unless specified .

Advanced: How can computational chemistry guide mechanistic studies of its reactivity?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states during functionalization steps. ICReDD’s approach ( ) integrates computational predictions with experimental validation .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the dione core to predict regioselectivity in substitution reactions .
  • Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) to optimize reaction kinetics .

Advanced: How to resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design (e.g., Response Surface Methodology) to isolate variables (e.g., catalyst loading, temperature) affecting yield. highlights statistical methods for minimizing experimental runs .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-hydrolysis of ethoxycarbonyl groups) and adjust reaction stoichiometry .
  • Reproducibility Protocols : Standardize reagent purity (e.g., anhydrous conditions in Example 14 of ) and validate synthetic steps via intermediate characterization .

Advanced: What strategies optimize enantioselective synthesis of its chiral derivatives?

Methodological Answer:

  • Chiral Catalysts : Employ transition-metal catalysts (e.g., Rh or Ru complexes) for asymmetric induction during functionalization. discusses chiral rhodium catalysts for cyclopropane synthesis, adaptable to dione systems .
  • Kinetic Resolution : Use enzymatic or chemical methods to separate enantiomers. Lipases or chiral stationary phases in HPLC can achieve high enantiomeric excess (ee) .
  • Stereochemical Control : Modify steric hindrance in the dione core (e.g., ethyl vs. methyl groups) to influence stereoselectivity .

Advanced: How to investigate its potential as a ligand in coordination chemistry?

Methodological Answer:

  • Chelation Studies : Test binding affinity with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via UV-Vis titration or Isothermal Titration Calorimetry (ITC). The dione’s carbonyl groups may act as Lewis bases .
  • X-ray Diffraction : Co-crystallize the compound with metals to determine coordination geometry .
  • DFT Modeling : Predict metal-ligand bond strengths and electronic transitions for catalytic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.